REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH2:17]([CH3:18])[O:19][C:20]([CH2:21][NH:22][CH3:23])=[O:24].[ClH:16].[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:6][S:7](=[O:8])(=[O:9])[Cl:10])[cH:11][cH:12][cH:13]1)([F:14])[F:15].[K+:29].[K+:30].[OH2:31]>>[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:6][S:7](=[O:8])(=[O:9])[N:22]([CH2:21][C:20]([O:19][CH2:17][CH3:18])=[O:24])[CH3:23])[cH:11][cH:12][cH:13]1)([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cc1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)CN(C)S(=O)(=O)Cc1cccc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |